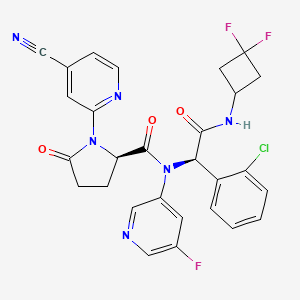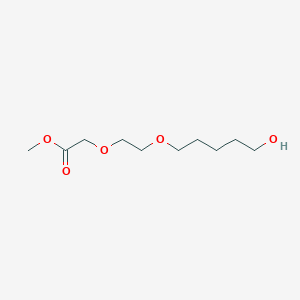
Methyl acetate-PEG2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl acetate-PEG2-propanol is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl acetate-PEG2-propanol is synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with methyl acetate and propanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid or base catalyst. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl acetate-PEG2-propanol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The conversion of alcohols to aldehydes or ketones.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and is carried out at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields acids and alcohols.
Oxidation: Forms aldehydes or ketones depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl acetate-PEG2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the production of high-purity chemicals and pharmaceuticals
Wirkmechanismus
Methyl acetate-PEG2-propanol functions as a linker in PROTACs, which are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl acetate-PEG3-propanol
- Methyl acetate-PEG4-propanol
- Methyl acetate-PEG5-propanol
Uniqueness
Methyl acetate-PEG2-propanol is unique due to its specific PEG2 linker, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering advantages over other PEG-based linkers with different chain lengths .
Eigenschaften
Molekularformel |
C10H20O5 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |
InChI |
InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3 |
InChI-Schlüssel |
MYMLPSBOPYSGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCCOCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)
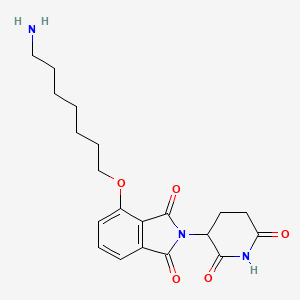

![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
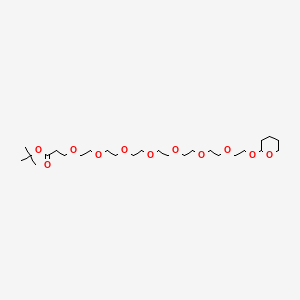

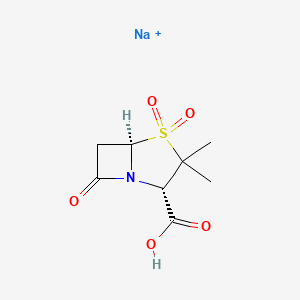
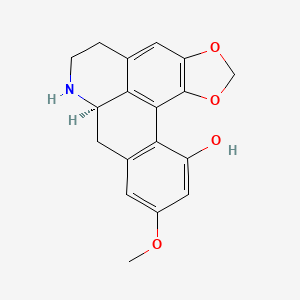
![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)
